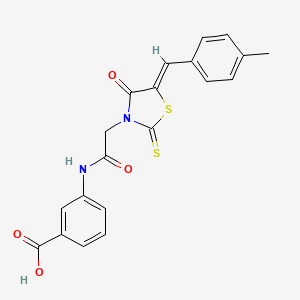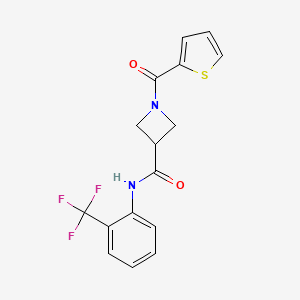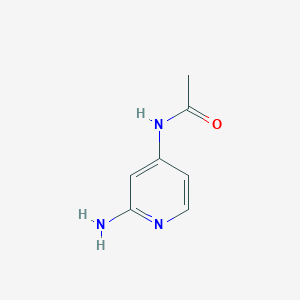![molecular formula C24H25NO5 B2404563 3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 946384-51-6](/img/structure/B2404563.png)
3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a tetrahydrofuran ring, and a chromeno[8,7-e][1,3]oxazin-2(8H)-one moiety. These groups are common in many bioactive compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. The presence of the tetrahydrofuran ring, for example, could affect the compound’s conformation and reactivity . The methoxyphenyl group could participate in various chemical reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability are typically determined experimentally . These properties can be influenced by the compound’s molecular structure and the presence of various functional groups .Applications De Recherche Scientifique
Heterocyclic Derivative Synthesis
Research has shown that compounds with structural features similar to the specified molecule can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, yielding various heterocyclic derivatives such as tetrahydrofuran and oxazoline derivatives in satisfactory yields. These processes are significant for creating compounds with potential applications in material science and pharmaceuticals (Bacchi et al., 2005).
Antimicrobial Activities
Some related compounds exhibit antimicrobial activities, suggesting potential for the development of new antimicrobial agents. Novel triazole derivatives, for instance, have shown good or moderate activities against various microorganisms, indicating the relevance of such structures in medicinal chemistry (Bektaş et al., 2007).
Catalytic Hydrogenation
Catalytic hydrogenation studies of compounds containing oxazin rings have been conducted, demonstrating the transformation of these compounds into different products under specific conditions. Such studies are crucial for understanding reaction mechanisms and developing new synthetic methods in organic chemistry (Sukhorukov et al., 2008).
Photochromic Materials
Research into benzoxazine monomers incorporating coumarin rings, which share structural similarities with the specified molecule, has contributed to the development of photochromic materials. These materials have potential applications in optical storage devices, sensors, and switches due to their ability to undergo reversible structural changes upon exposure to light (Kiskan & Yagcı, 2007).
Pharmacological Activities
The synthesis of novel heterocyclic systems based on fused oxazine structures has been explored for their antioxidant and anticancer activities. Such research underscores the importance of these compounds in discovering new therapeutic agents (Mahmoud, El-Bordany, & Elsayed, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15-19-9-10-21-20(13-25(14-29-21)12-18-4-3-11-28-18)23(19)30-24(26)22(15)16-5-7-17(27-2)8-6-16/h5-10,18H,3-4,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZWWTVKTDDDGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4CCCO4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
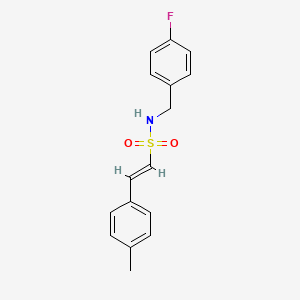
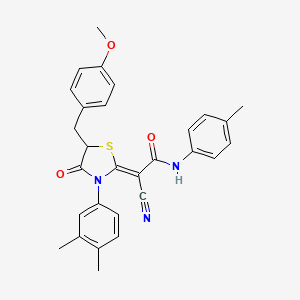
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)

![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)
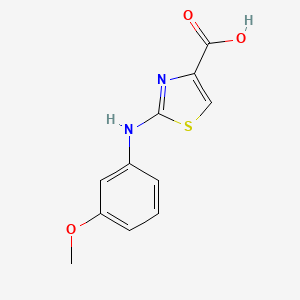
![N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2404494.png)
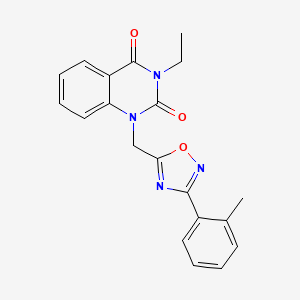
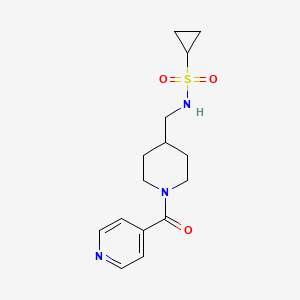
![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)
